![molecular formula C20H16F2N4O2S B2678110 N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-52-1](/img/structure/B2678110.png)
N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C20H16F2N4O2S and its molecular weight is 414.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity
- Compounds with triazolopyridine sulfonamide moieties, such as flumetsulam, are known for their herbicidal properties. These compounds act as acetohydroxyacid synthase inhibitors, offering a mechanism to control weed populations in agricultural settings. The efficacy of these compounds against broad-leaf weeds and their safety profile towards crops like rice, maize, and wheat highlight their importance in developing new herbicides with favorable environmental and toxicological profiles (Chen et al., 2009).
Antifungal and Insecticidal Activities
- Novel sulfone derivatives containing triazolopyridine moieties have shown significant antifungal activities, demonstrating potential as agricultural fungicides. The ability of these compounds to inhibit fungal pathogens like Rhizotonia erealis and Helminthosporium maydis at low concentrations is particularly noteworthy. Additionally, some derivatives exhibited potent insecticidal activity, suggesting their use in pest management strategies (Xu et al., 2017).
Antimalarial Agents
- Research into triazolopyridine sulfonamides has also extended into the development of antimalarial drugs. Derivatives designed for this purpose have been evaluated against Plasmodium falciparum, with some compounds showing promising in vitro antimalarial activity. These findings underscore the potential of triazolopyridine sulfonamides in contributing to the global fight against malaria (Karpina et al., 2020).
Anticancer Properties
- In the realm of cancer research, modifications of triazolopyridine sulfonamides have led to compounds with anticancer effects. By altering specific functional groups, researchers have obtained derivatives with potent antiproliferative activities against various cancer cell lines. These modifications aim to reduce toxicity while maintaining or enhancing anticancer efficacy, indicating the therapeutic potential of triazolopyridine sulfonamides in oncology (Wang et al., 2015).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-14-23-24-20-9-8-19(13-25(14)20)29(27,28)26(18-7-3-6-17(22)11-18)12-15-4-2-5-16(21)10-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDKAXXBCOTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)
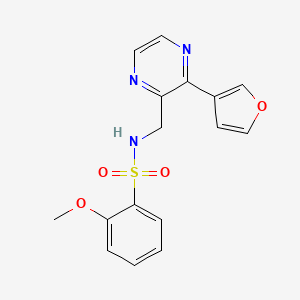
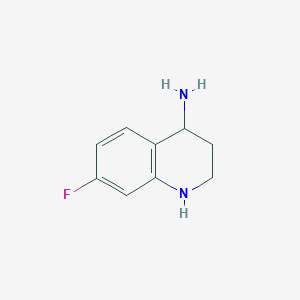
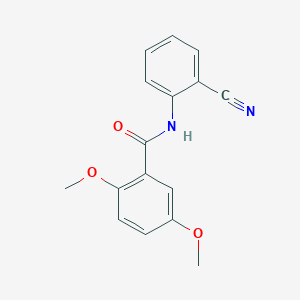
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2678035.png)
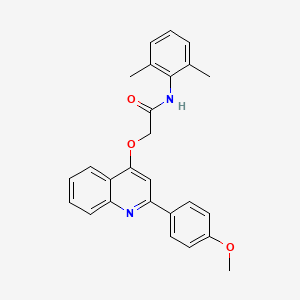
![(1R,5S)-N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2678038.png)
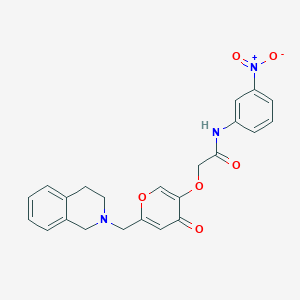

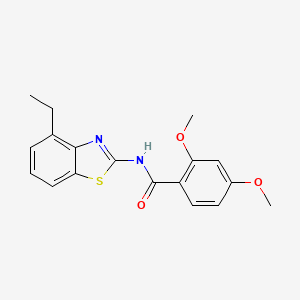

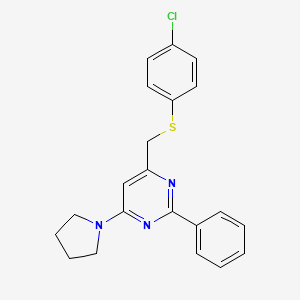
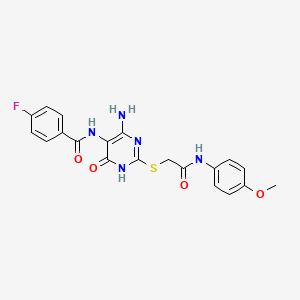
![4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B2678046.png)